molecular formula C15H15F3N2O2 B4686139 5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide

5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide

Cat. No. B4686139
M. Wt: 312.29 g/mol
InChI Key: WJDMZKZTESMWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized in 2007 by Abbott Laboratories as a potential treatment for chronic pain and epilepsy. The purpose of

Mechanism of Action

5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide selectively blocks T-type calcium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, this compound reduces the excitability of neurons and inhibits the transmission of pain signals and epileptic discharges.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on T-type calcium channels, this compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to have effects on cardiovascular function, including a decrease in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of 5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is its selectivity for T-type calcium channels, which allows for more targeted manipulation of neuronal excitability compared to non-selective calcium channel blockers. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as anxiety and depression. Additionally, further studies are needed to elucidate the long-term effects of this compound on neuronal function and to assess its safety and tolerability in humans.

Scientific Research Applications

5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in chronic pain and epilepsy. In preclinical studies, this compound has been shown to have antinociceptive effects in various animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy.

properties

IUPAC Name

5-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-9(2)6-12-8-13(20-22-12)14(21)19-11-5-3-4-10(7-11)15(16,17)18/h3-5,7-9H,6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDMZKZTESMWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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